molecular formula C11H23N3O2 B11879969 tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B11879969
M. Wt: 229.32 g/mol
InChI Key: ZAOAGUJFWKOWGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features a 1,4-diazepane core, a seven-membered ring with two nitrogen atoms, which is a privileged scaffold in drug discovery . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability and making it amenable to multi-step synthetic sequences . The primary amine on the aminomethyl side chain provides a versatile handle for further functionalization, allowing researchers to create amide bonds or link to other molecular fragments via coupling reactions . This molecular architecture suggests its primary application is as a key intermediate in the synthesis of more complex molecules, particularly for the development of potential therapeutics . For instance, structurally similar 1,4-diazepane derivatives are documented as important intermediates in the production of isoquinoline derivatives, which have been investigated for their potential in preventing and treating cerebrovascular disorders and glaucoma . As a Boc-protected amine, this compound requires careful handling and storage, typically in a sealed container under dry and cool conditions (e.g., 2-8°C) to ensure its long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-5-13-9(7-12)8-14/h9,13H,4-8,12H2,1-3H3

InChI Key

ZAOAGUJFWKOWGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)CN

Origin of Product

United States

Biological Activity

Tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is a compound belonging to the diazepane family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₆N₂O₃
  • Molecular Weight : 258.36 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways, which are crucial for various neurological functions.

Biological Activity Overview

The compound has been studied for several biological activities:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : May protect neuronal cells from oxidative stress and apoptosis.
  • Potential in Drug Development : Investigated as a scaffold for designing new therapeutic agents targeting neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Studies

In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Treatment GroupCell Viability (%)Reactive Oxygen Species (ROS) Level
Control100100%
Compound (10 µM)85Reduced by 40%
Compound (50 µM)70Reduced by 65%

Pharmacokinetics and Toxicity

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and moderate plasma half-life. Toxicity studies in animal models suggest a low toxicity profile at therapeutic doses.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving protein kinases. For instance, it has shown promise in inhibiting Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune disorders and cancers. Btk plays a critical role in B-cell signaling, and its inhibition could lead to new treatments for conditions such as rheumatoid arthritis and certain types of lymphoma .

Synthetic Chemistry

The compound is frequently utilized as an intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. For example, reactions involving this compound have been documented to yield various derivatives that exhibit improved efficacy against specific targets .

Case Studies

StudyObjectiveFindings
Inhibition of Btk Evaluate the efficacy of this compound in inhibiting Btk activityDemonstrated significant inhibition of Btk, suggesting potential therapeutic applications in autoimmune diseases .
Synthesis of Novel Compounds Investigate the use of this compound as a precursor for drug developmentSuccessfully synthesized multiple derivatives with varying biological activities, highlighting its utility in drug design .
Anti-inflammatory Effects Assess the compound's impact on inflammation-related pathwaysShowed promising results in reducing inflammatory markers in preclinical models, indicating potential for treating inflammatory diseases .

The compound's ability to penetrate biological membranes (as indicated by its log P values) suggests it may have favorable pharmacokinetic properties, making it suitable for oral administration and systemic delivery . Its solubility characteristics further enhance its potential as a drug candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate with analogous compounds:

Structural and Functional Group Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound 3-aminomethyl C₁₁H₂₂N₂O₂ 214.3 Primary amine for H-bonding; moderate polarity
(R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate 3-methyl C₁₁H₂₂N₂O₂ 214.3 Reduced polarity; steric hindrance from methyl group
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate 3-(2-chloro-4-fluorophenyl) C₁₆H₂₁ClFN₂O₂ 333.8 Aromatic π-π interactions; halogenated (Cl/F) for metabolic stability
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate 4-(cyclopropylmethyl) C₁₄H₂₆N₂O₂ 254.4 Increased lipophilicity; cyclopropane ring strain
tert-Butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate 4-(3-hydroxypropyl) C₁₃H₂₆N₂O₃ 258.4 Enhanced hydrophilicity; hydroxyl group for H-bonding
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate 5-oxo C₁₀H₁₈N₂O₃ 214.3 Ketone group for conformational rigidity; polar carbonyl
tert-Butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate 4-(5-aminopentyl) C₁₅H₃₁N₃O₂ 285.4 Extended alkyl chain; increased lipophilicity and membrane permeability

Preparation Methods

Ring-Closing Strategy

The Fukuyama–Mitsunobu cyclization is a cornerstone for constructing the 1,4-diazepane scaffold. This method leverages a nosyl (Ns)-protected diamino alcohol precursor, enabling intramolecular nucleophilic displacement under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃). For tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, the synthesis begins with (S)- or (R)-2-aminopropan-1-ol, which is sequentially functionalized to introduce the aminomethyl group and Boc protection.

Key Steps :

  • Diamine Preparation : (S)-2-aminopropan-1-ol is reacted with nosyl chloride to form the N-nosyl derivative, followed by alkylation with tert-butyl bromoacetate to install the Boc-protected amine.

  • Cyclization : The diamino alcohol undergoes Mitsunobu cyclization, yielding the 1,4-diazepane ring with simultaneous introduction of the Boc group.

  • Deprotection : The Ns group is removed using thiophenol and potassium carbonate, revealing the secondary amine, which is subsequently functionalized with an aminomethyl group via reductive amination.

Optimization Data :

StepReagents/ConditionsYield (%)Purity (%)
Diamine alkylationtert-Butyl bromoacetate, DIPEA, DMF, 0°C8598
Mitsunobu cyclizationDEAD, PPh₃, THF, 25°C7895
Ns deprotectionPhSH, K₂CO₃, DMF, 50°C9297

This method achieves multikilogram-scale production with minimal epimerization, making it industrially viable.

Starting MaterialReagentsTime (h)Yield (%)
tert-Butyl 3-oxo-1,4-diazepane-1-carboxylateNH₄OAc, STAB, DCM1269

This approach avoids the need for pre-functionalized building blocks, streamlining the synthesis.

Boc Protection and Deprotection Dynamics

Strategic Group Manipulation

The Boc group is introduced early in the synthesis to protect the primary amine during subsequent reactions. tert-Butyl dicarbonate (Boc₂O) is employed in dichloromethane with catalytic DMAP, achieving >95% conversion. Post-cyclization, the Boc group remains stable under acidic and basic conditions, enabling selective deprotection if required.

Stability Assessment :

ConditionResult
4 M HCl in dioxaneFull deprotection in 1 h (25°C)
1 M NaOH in MeOH/H₂ONo cleavage (24 h, 25°C)

This stability profile allows sequential functionalization without compromising the diazepane core.

Industrial-Scale Purification Techniques

Crystallization vs. Chromatography

Industrial processes prioritize crystallization for cost-effectiveness. This compound is purified via antisolvent crystallization using heptane and ethyl acetate, achieving >99% purity. Laboratory-scale syntheses often employ silica gel chromatography (ethyl acetate/hexane, 3:7), albeit with lower yields (70–75%).

Comparative Data :

MethodSolvent SystemPurity (%)Yield (%)
CrystallizationHeptane/Ethyl acetate9985
Column ChromatographyEthyl acetate/Hexane9570

Alternative Routes and Emerging Methodologies

Enzymatic Desymmetrization

Recent advances utilize lipase-catalyzed kinetic resolution to access enantiopure intermediates. For example, Candida antarctica lipase B (CAL-B) selectively acetylates a prochiral diol precursor, enabling asymmetric synthesis of the diazepane ring with >99% enantiomeric excess (ee).

Continuous Flow Synthesis

Microreactor technology enhances reaction control for exothermic steps like Boc protection. A continuous flow system (0.5 mL/min, 50°C) reduces reaction times from hours to minutes while maintaining yields >90% .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, and how do reaction conditions affect yield and purity?

  • Synthesis Steps :

  • Diazepane Ring Formation : Cyclization of diamine precursors with diacid chlorides under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) .
  • Functional Group Introduction : The tert-butyl group is added via alkylation using tert-butyl halides (e.g., tert-butyl chloride) in the presence of a base (e.g., K2_2CO3_3) .
  • Aminomethylation : The aminomethyl group is introduced via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C for hydrogenation .
    • Optimization Factors :
  • Temperature (e.g., 0–60°C for aminomethylation), solvent polarity (e.g., DMF for polar intermediates), and reaction time (12–48 hours for cyclization) significantly impact yield and purity .
  • Purification typically involves column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization .

Q. What spectroscopic methods are used to characterize this compound, and what key data points confirm its structure?

  • Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the diazepane backbone, tert-butyl group (δ ~1.4 ppm for 1^1H), and aminomethyl protons (δ ~2.8–3.2 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch from the carbamate) and ~3300 cm1^{-1} (N-H stretch from the aminomethyl group) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 256 [M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Biological Target Modulation : Acts as a scaffold for designing enzyme inhibitors (e.g., proteases) or receptor modulators due to its diazepane core and flexible substituents .
  • Drug Discovery : Used in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of synthesis routes for this compound?

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Condition Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent, temperature, catalyst combinations) to predict optimal yields .
  • Stereochemical Control : Molecular docking simulations guide the design of chiral catalysts or protecting groups to resolve rotameric mixtures (e.g., 63:37 rotamers observed in derivatives) .

Q. How do researchers address contradictions in biological activity data between similar diazepane derivatives?

  • Data Validation : Cross-referencing assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity .
  • Structural Analysis : X-ray crystallography or NOE NMR to compare conformations and identify steric/electronic effects influencing activity .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., correlation between aminomethyl group orientation and potency) .

Q. What strategies resolve stereochemical challenges during the synthesis of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to control stereocenters .
  • Dynamic Kinetic Resolution : Catalytic systems (e.g., Ru-based catalysts) to favor one enantiomer during aminomethylation .
  • Chromatographic Separation : Chiral HPLC or SFC to isolate desired stereoisomers from racemic mixtures .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., variable biological activity), replicate experiments under standardized conditions and employ orthogonal analytical techniques .
  • Stereochemical Purity : Always verify enantiomeric excess (ee) via polarimetry or chiral chromatography before biological testing .

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